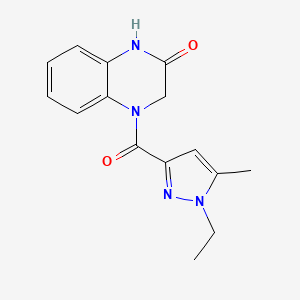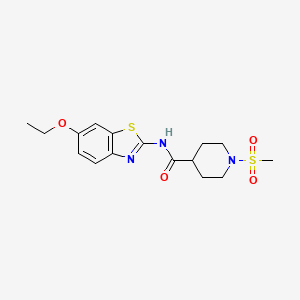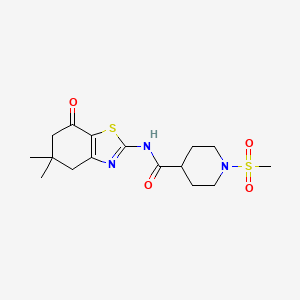![molecular formula C15H18N4O3S2 B6538280 1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide CAS No. 1021214-93-6](/img/structure/B6538280.png)
1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methanesulfonyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a methanesulfonyl group, a pyridinyl group, a thiazolyl group, and a carboxamide group attached to a piperidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, could impart some rigidity to the molecule. The other functional groups (methanesulfonyl, pyridinyl, thiazolyl, and carboxamide) could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridinyl group could participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health challenge, necessitating the development of effective anti-TB drugs. In this context, VU0636914-1 has been investigated for its potential as an anti-tubercular agent . Key findings include:
Material Science
Beyond its biological applications, VU0636914-1 finds utility in material science. Its unique combination of heterocyclic rings makes it an interesting candidate for functional materials, such as sensors, catalysts, or luminescent materials.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-24(21,22)19-7-4-11(5-8-19)14(20)18-15-17-13(10-23-15)12-3-2-6-16-9-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVSBOPWAIQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538203.png)
![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538215.png)
![1-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538216.png)







![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538268.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538294.png)
![1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538306.png)